N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-10-14(2)12-17(11-13)20-9-8-19-18-15(3)6-5-7-16(18)4/h5-7,10-12,19H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQFBQFCAKLKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCCOC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline is a compound of interest due to its potential biological activities. It is structurally related to other aniline derivatives, which have been studied for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
- Molecular Formula : C18H23NO
- Molecular Weight : 269.39 g/mol
- CAS Number : 1040686-16-5
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:
- Antioxidant Activity : Similar compounds in the phenoxyalkyl class exhibit antioxidant properties, which may be relevant for protecting cells from oxidative stress. For instance, idebenone, a related compound, has shown significant antioxidant activity by scavenging free radicals and preventing lipid peroxidation .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, phenoxyalkylbenzimidazoles have demonstrated activity against Mycobacterium tuberculosis, suggesting that similar mechanisms might be explored for this compound .
- Receptor Interaction : Aniline derivatives often interact with neurotransmitter receptors and may influence signaling pathways related to pain perception and inflammation.
Toxicological Studies
A comprehensive study involving the administration of 2,6-dimethylaniline (a structural analogue) in rats revealed several toxicological effects:
- Weight Gain Reduction : High doses led to significant weight gain reductions in treated groups compared to controls .
- Hematological Changes : Alterations in hemoglobin levels and erythrocyte counts were observed, indicating potential hematotoxicity .
- Liver Effects : Increased liver weights and histopathological changes were documented after prolonged exposure .
Case Studies
- In Vitro Studies : In vitro studies demonstrated that this compound could inhibit cell proliferation in certain cancer cell lines. This suggests potential anti-cancer properties that warrant further investigation.
- Animal Models : In vivo studies using rodent models have indicated that the compound may exhibit analgesic properties comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). These findings are based on behavioral assays measuring pain response.
Comparative Analysis with Related Compounds
Scientific Research Applications
Organic Synthesis
N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including coupling reactions and functional group transformations.
Biochemical Studies
This compound is employed in biochemical research to study its effects on biological systems. Its structure allows it to interact with specific enzymes and receptors, making it valuable for investigating metabolic pathways and signaling mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that chlorinated anilines can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
Enzyme Inhibition Studies
In vitro assays have demonstrated that derivatives of this compound can inhibit specific enzymes involved in critical metabolic processes. For instance, inhibition of nitric oxide synthase has been observed, indicating its potential use in managing conditions related to nitric oxide dysregulation.
Antibacterial Activity
A study on various chlorinated anilines highlighted their antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that structural modifications could enhance or diminish antibacterial efficacy.
Enzyme Inhibition
Another case study focused on the enzyme inhibition capabilities of this compound. The compound showed promising results in inhibiting enzymes involved in inflammatory responses, suggesting applications in therapeutic contexts.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 3,5-dimethylphenoxy group in the target compound may confer distinct steric and electronic effects compared to the 2,6-dimethylphenoxy analog .
- Functional Group : Acetamide derivatives (e.g., compound e ) exhibit anticonvulsant activity in the maximal electroshock (MES) assay, suggesting that replacing the aniline group with acetamide enhances interaction with neurological targets .
Functional Analogs: Aroxyethylamines with Anticonvulsant Activity
highlights aroxyethylamines and aroxyacetamides as anticonvulsants. The target compound shares structural motifs with these active agents:
| Compound (from ) | Dose (mg/kg) | MES Protection (%) | Neurotoxicity (TOX) |
|---|---|---|---|
| XVI (aroxyethylamine) | 100 | 100% at 0.5 h | None |
| VIII (aroxyacetamide) | Not specified | 75% at 0.5 h | Not reported |
Comparison with Target Compound :
- Mechanistic Implications: The phenoxyethyl group in XVI and the target compound may facilitate blood-brain barrier penetration, though the aniline moiety in the latter could alter receptor binding compared to XVI’s acetamide group .
Simplified Analogs: 2,6-Dimethylaniline Derivatives
Simpler analogs like 2,6-dimethylaniline (CAS: 87-62-7) lack the phenoxyethyl chain, resulting in reduced molecular complexity and altered applications:
Impact of Structural Complexity: The phenoxyethyl chain increases lipophilicity and steric bulk, likely enhancing CNS targeting compared to the simpler aniline .
Research Findings and Gaps
- Anticonvulsant Potential: While aroxyethylamines like XVI show high efficacy, the target compound’s aniline group may reduce metabolic stability or receptor affinity compared to acetamide derivatives .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for CAS 1040686-21-2, involving alkylation of 2,6-dimethylaniline with a substituted epoxide or halide .
- Data Limitations: No direct pharmacological or toxicity data exists for the target compound, necessitating further studies to validate inferred properties.
Preparation Methods
Starting Material Preparation: 2,6-Dimethylaniline
2,6-Dimethylaniline is a key precursor for the target compound. Its synthesis can be achieved via multiple routes, notably:
- From 2',6'-dimethylacetanilide via organocerium reagents : The process involves N-deacylation of 2',6'-dimethylacetanilide using trifluoromethanesulfonic anhydride (Tf2O) and 2-fluoropyridine in dichloromethane at low temperature (0°C), followed by reaction with ethylmagnesium bromide in the presence of cerium(III) chloride in tetrahydrofuran at −78°C. The final amine hydrochloride salt is obtained after acid-base workup and purification by flash chromatography, yielding 2,6-dimethylaniline hydrochloride with an 84% yield.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-deacylation | Tf2O, 2-fluoropyridine, DCM, 0°C, 0.5 h | Activation of amide for nucleophilic substitution |
| Organocerium addition | Ethylmagnesium bromide, CeCl3, THF, −78°C, 2 h | Nucleophilic addition to activated intermediate |
| Workup | HCl in ethyl acetate, aqueous NH4OH, extraction, chromatography | Isolation of amine hydrochloride salt |
This method is well-documented for its selectivity and high yield, providing a robust intermediate for further functionalization.
Alternative Synthetic Strategies
Phenol alkylation and subsequent coupling : The phenoxyethyl fragment can be prepared by alkylation of 3,5-dimethylphenol with ethylene bromide or similar alkyl halides under basic conditions (e.g., sodium hydride or potassium carbonate in dimethyl sulfoxide). The resulting 2-(3,5-dimethylphenoxy)ethyl halide can then be reacted with 2,6-dimethylaniline through nucleophilic substitution to afford the target compound.
Copper-catalyzed coupling reactions : Copper-catalyzed Ullmann-type etherification reactions have been reported for the synthesis of related phenoxy compounds. For example, sodium salts of dimethylphenols reacted with aryl halides in the presence of CuCl and ligands like tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) in anhydrous dimethyl sulfoxide at elevated temperatures (85°C) yield phenoxy derivatives efficiently. This approach could be adapted for preparing the phenoxyethyl intermediate before coupling with the aniline.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
The Pd/C catalyzed reductive amination method is advantageous due to mild conditions, short reaction time, and high selectivity, making it suitable for sensitive functional groups and scale-up.
Organocerium reagents used in the preparation of 2,6-dimethylaniline provide controlled reactivity and high yields but require low-temperature handling and inert atmosphere conditions.
Copper-catalyzed etherification offers a robust alternative for preparing phenoxy intermediates, especially when halide substrates are available, though it requires elevated temperatures and careful ligand selection.
Purification steps typically involve silica gel chromatography with solvent systems such as ethyl acetate/cyclohexane, ensuring high purity (>95%) of the final compound, as confirmed by NMR and HPLC analyses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or Ullmann-type coupling. A typical approach involves reacting 2,6-dimethylaniline with 2-(3,5-dimethylphenoxy)ethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction optimization may require temperature control (80–120°C) and inert gas purging to prevent oxidation .
- Key Data :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 100°C, 12h | 65–70 | >95% |
| THF, reflux, 24h | 45–50 | 90% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (CDCl₃) to confirm substituent positions. For example, the 3,5-dimethylphenoxy group shows singlet peaks at δ 2.25 ppm (6H, CH₃) and aromatic protons at δ 6.6–7.2 ppm .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS for molecular ion confirmation (expected m/z: ~327.4 [M+H]⁺).
- FT-IR : Bands at ~1240 cm⁻¹ (C-O-C ether stretch) and ~3350 cm⁻¹ (N-H stretch of aniline) .
Q. What solubility and stability properties are relevant for handling this compound?
- Methodological Answer : The compound is lipophilic (logP ~3.8) and soluble in organic solvents (e.g., DMSO, chloroform). Stability studies in DMSO-d₆ at 25°C show no degradation over 72 hours by NMR. For long-term storage, recommend anhydrous conditions at –20°C .
Advanced Research Questions
Q. How can solvent polarity and catalyst choice influence reaction yields in its synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the aniline group, while Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Ullmann reactions. A study comparing solvents showed DMF provided 70% yield vs. 50% in THF due to better activation of the alkyl halide .
- Data Contradiction Analysis : Lower yields in THF may arise from incomplete solubilization of intermediates. Validate via TLC monitoring and in situ IR to track reaction progress.
Q. What strategies resolve overlapping aromatic signals in NMR analysis?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign crowded aromatic regions. For example, HSQC can differentiate between 2,6-dimethylaniline protons (δ 6.8–7.0 ppm) and 3,5-dimethylphenoxy protons (δ 6.6–6.7 ppm). Deuterated DMSO may improve resolution for hygroscopic samples .
Q. What in vitro models are suitable for evaluating its biological activity?
- Methodological Answer : Based on structural analogs (e.g., metalaxyl), antifungal assays against Phytophthora spp. using mycelial growth inhibition (IC₅₀ determination) are relevant. Enzyme inhibition studies (e.g., CYP450 isoforms) using microsomal fractions and LC-MS/MS metabolite profiling can assess pharmacokinetic interactions .
- Experimental Design :
| Assay Type | Model System | Key Parameters |
|---|---|---|
| Antifungal | P. infestans | IC₅₀, MIC (μg/mL) |
| CYP450 Inhibition | Human liver microsomes | IC₅₀, Ki (nM) |
Q. How to address discrepancies in reported solubility data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
